![molecular formula C23H20N2O5S B4647984 4-[(4-nitrophenyl)thio]benzyl N-(phenylacetyl)glycinate](/img/structure/B4647984.png)
4-[(4-nitrophenyl)thio]benzyl N-(phenylacetyl)glycinate
Overview
Description
4-[(4-nitrophenyl)thio]benzyl N-(phenylacetyl)glycinate, also known as NTB, is a chemical compound that has gained significant attention in the scientific research community due to its potential use as a fluorescent probe for biological imaging. This molecule has unique properties that make it an ideal candidate for this application, including its high quantum yield, photostability, and specificity for certain biomolecules.
Mechanism of Action
4-[(4-nitrophenyl)thio]benzyl N-(phenylacetyl)glycinate works by binding to specific biomolecules, resulting in a change in its fluorescence properties. This change in fluorescence can be detected using various imaging techniques, allowing for the visualization of these biomolecules in living cells and tissues.
Biochemical and Physiological Effects:
4-[(4-nitrophenyl)thio]benzyl N-(phenylacetyl)glycinate has been shown to have minimal biochemical and physiological effects on living cells and tissues, making it a safe and effective tool for biological imaging. It does not interfere with cellular processes or cause significant toxicity, making it an ideal candidate for long-term imaging studies.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[(4-nitrophenyl)thio]benzyl N-(phenylacetyl)glycinate for biological imaging include its high quantum yield, photostability, and specificity for certain biomolecules. However, there are some limitations to its use, including the need for specialized imaging equipment and the potential for non-specific binding to other biomolecules.
Future Directions
There are several future directions for the use of 4-[(4-nitrophenyl)thio]benzyl N-(phenylacetyl)glycinate in scientific research, including the development of new imaging techniques that utilize its unique properties, the exploration of its potential use as a therapeutic agent, and the investigation of its interactions with various biomolecules. Additionally, further research is needed to fully understand the limitations and potential applications of this molecule in biological imaging.
Scientific Research Applications
4-[(4-nitrophenyl)thio]benzyl N-(phenylacetyl)glycinate has been used extensively in scientific research as a fluorescent probe for imaging various biomolecules, including proteins, nucleic acids, and lipids. Its high quantum yield and photostability make it an ideal candidate for this application, as it allows for long-term imaging without significant loss of signal intensity.
properties
IUPAC Name |
[4-(4-nitrophenyl)sulfanylphenyl]methyl 2-[(2-phenylacetyl)amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c26-22(14-17-4-2-1-3-5-17)24-15-23(27)30-16-18-6-10-20(11-7-18)31-21-12-8-19(9-13-21)25(28)29/h1-13H,14-16H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTISZTFPKNUTCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)OCC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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